Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as a dihydroisoquinoline derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of various pharmaceuticals and organic compounds.
Biology: Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its incorporation into various formulations and products.
Mechanism of Action
The mechanism by which tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its anti-inflammatory properties, the compound may inhibit the activity of certain enzymes or receptors involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Isoquinoline: The parent compound from which tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate is derived.
Quinoline: A structurally related compound with similar biological activities.
Dihydroisoquinoline: A reduced form of isoquinoline with distinct chemical properties.
Uniqueness: this compound stands out due to its specific structural features, such as the tert-butyl group and the oxo group at the 5-position. These modifications confer unique chemical and biological properties that differentiate it from its related compounds.
Properties
IUPAC Name |
tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUKKODGGWYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783330-01-7 |
Source
|
Record name | tert-butyl 5-oxo-decahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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